L-homoserine lactone

Vue d'ensemble

Description

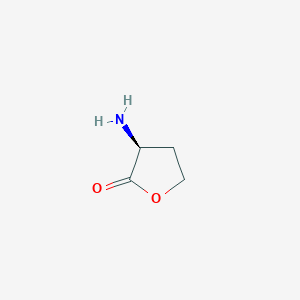

L-Homoserine lactone (L-HSL) is a four-membered lactone ring derived from L-homoserine, with the molecular formula C₄H₇NO₂ and a molecular weight of 101.105 g/mol . Its structure includes a stereogenic center at the C3 position, conferring (S)-configuration specificity, which is critical for its biological activity . L-HSL serves as a core scaffold for N-acyl-L-homoserine lactones (AHLs), a class of quorum sensing (QS) signaling molecules in Gram-negative bacteria. These molecules regulate virulence, biofilm formation, and other population-dependent behaviors . For example, Pseudomonas aeruginosa produces N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL), a derivative of L-HSL, to coordinate virulence gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-homoserine lactone can be synthesized through various chemical methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane . Another method involves the use of this compound hydrochloride, which is diluted in water and reacted with trimethylamine, an appropriate fatty acid, and a carbodiimide compound. This solution is stirred at room temperature overnight, and the solvent is then evaporated .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis. This method uses an aldolase and a transaminase in a one-pot cascade reaction with substrate recycling. The process is optimized through mathematical modeling to achieve high yields and volume productivity .

Analyse Des Réactions Chimiques

Types of Reactions: L-homoserine lactone undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the use of nucleophiles such as amines or thiols under mild conditions to form substituted lactones.

Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted lactones, oxidized derivatives, and reduced forms of this compound.

Applications De Recherche Scientifique

Quorum Sensing in Bacteria

Role in Communication

L-homoserine lactone is a key signaling molecule used by many Gram-negative bacteria for quorum sensing, a process that allows bacteria to communicate and coordinate behavior based on population density. It is particularly prominent in the LasI-LasR system of Pseudomonas aeruginosa, where it regulates virulence factors and biofilm formation .

Case Study: Pseudomonas aeruginosa

Research has shown that modifications to this compound can lead to the development of quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and potentially reduce pathogenicity. For instance, studies have identified analogs of this compound that exhibit antagonist activity against the LasR receptor, providing a pathway for novel antimicrobial therapies .

Plant Growth Modulation

Effects on Plant Development

this compound has been demonstrated to influence plant growth positively. In experiments with Arabidopsis thaliana and Medicago truncatula, it was found that varying concentrations of this compound resulted in a biphasic growth response, suggesting its potential as a growth regulator .

Data Table: Growth Responses of Plants to this compound

| Concentration (µM) | Root Length Response (mm) | Observations |

|---|---|---|

| 0.1 | Increased | Enhanced root elongation |

| 100 | Decreased | Inhibition of root growth |

Antimicrobial Properties

Potential Against Pathogenic Bacteria

Studies have explored the antimicrobial properties of this compound derivatives against oral pathogens. These compounds have shown efficacy in inhibiting the growth of bacteria such as Streptococcus oralis and Porphyromonas gingivalis, which are associated with periodontal diseases .

Case Study: Antibacterial Activity

A study investigated the effects of modified this compound compounds on biofilm formation by oral pathogens. The results indicated that certain derivatives could significantly reduce biofilm viability, suggesting their potential use in dental applications .

Biotechnological Applications

Use in Biosensors

this compound can be utilized in biosensors designed to detect bacterial infections. These biosensors leverage the unique signaling properties of this compound to indicate acute or chronic infections, providing a rapid diagnostic tool for clinical applications .

Environmental Applications

Bioremediation Potential

The ability of this compound to modulate microbial communities makes it a candidate for bioremediation strategies aimed at degrading environmental pollutants. By enhancing the activity of specific microbial populations, it can facilitate the breakdown of harmful substances in contaminated environments .

Mécanisme D'action

L-homoserine lactone exerts its effects through quorum sensing mechanisms. It is synthesized by LuxI-type enzymes and binds to LuxR-type transcriptional regulators. This binding activates or represses the expression of target genes involved in various bacterial processes. In Pseudomonas aeruginosa, for example, this compound regulates the production of virulence factors such as elastase and pyocyanin .

Comparaison Avec Des Composés Similaires

Structural Variations

AHLs are structurally diverse, differing in acyl chain length (C4–C18), oxidation states (e.g., 3-oxo or 3-hydroxy substitutions), and stereochemistry. Key examples include:

- Key Structural Insights: Chain Length: Longer chains (e.g., C12-HSL) exhibit higher receptor-binding affinity in P. aeruginosa LasR, while shorter chains (e.g., C4-HSL) activate distinct receptors like RhlR . Oxidation State: 3-oxo groups (e.g., 3OC12-HSL) enhance receptor interactions via hydrogen bonding, whereas 3-hydroxy substitutions (e.g., 3-OH-C6-HSL) alter solubility and degradation kinetics . Stereochemistry: D-enantiomers (e.g., D-homoserine lactone) are biologically inactive, emphasizing the necessity of L-configuration .

Stability and Environmental Interactions

- Degradation : 3-oxo-AHLs (e.g., 3OC12-HSL) are more stable in alkaline conditions, whereas 3-hydroxy-AHLs (e.g., 3-OH-C6-HSL) are prone to lactonase-mediated hydrolysis .

- Inhibition : Sulfur-containing analogues (e.g., N-pentylsulfanylacetyl-L-HSL) competitively inhibit QS receptors, blocking virulence in Serratia liquefaciens .

Activité Biologique

L-Homoserine lactone (HSL) is a compound of significant interest due to its role in bacterial communication, particularly in quorum sensing (QS) mechanisms. This article explores the biological activity of this compound, focusing on its effects on bacterial virulence, plant interactions, and potential therapeutic applications.

Overview of this compound

This compound is part of a class of signaling molecules known as acyl-homoserine lactones (AHLs), which are produced by many Gram-negative bacteria. These compounds facilitate intra- and inter-species communication, allowing bacteria to coordinate activities such as biofilm formation, virulence factor production, and bioluminescence.

Quorum Sensing Inhibition

Recent studies have highlighted the potential of this compound analogs as quorum sensing inhibitors (QSIs). For instance, research synthesized various this compound derivatives and evaluated their ability to inhibit QS in Pseudomonas aeruginosa and Chromobacterium violaceum. One notable compound significantly reduced the production of virulence factors such as pyocyanin and elastase, as well as biofilm formation and swarming motility . This suggests that modifications to the HSL structure can enhance its inhibitory effects on QS pathways.

Table 1: Summary of QS Inhibitory Activity of this compound Derivatives

| Compound | QS Inhibition Activity | Effects on Virulence Factors | Biofilm Formation |

|---|---|---|---|

| 11f | High | Reduced pyocyanin, elastase | Significant reduction |

| C30 | Moderate | Minimal effect | Moderate reduction |

Interaction with Eukaryotic Systems

This compound also influences plant biology. Studies have shown that exogenous application of L-homoserine can stimulate stomatal opening in plants like Arabidopsis thaliana, indicating a role in plant responses to bacterial signals . Notably, the hydrolysis products of AHLs can also elicit growth responses in plants, demonstrating that not only intact AHLs but also their degradation products play significant roles in plant signaling .

Table 2: Effects of L-Homoserine on Plant Growth

| Concentration (μM) | Effect on Root Elongation |

|---|---|

| 0.1 | Increased |

| 100 | Decreased |

Case Studies

- Intestinal Barrier Disruption : A study investigated the impact of N-(3-oxododecanoyl)-L-homoserine lactone (3OC12) on intestinal epithelial cells. The findings revealed that this compound induces apoptosis and disrupts the integrity of the epithelial barrier by affecting extracellular matrix interactions . This underscores the potential pathogenic effects of AHLs on host organisms.

- Plant Growth Modulation : In experiments with A. thaliana, researchers observed a biphasic growth response to L-homoserine, with low concentrations promoting growth while higher concentrations inhibited it. This response highlights the nuanced role that HSLs can play in plant development .

Research Findings

Recent advancements in understanding the biological activity of this compound have been facilitated by proteomic analyses that assess changes in QS-regulated proteins upon exposure to various HSL analogs. Such studies reveal how these compounds can modulate bacterial behavior at a molecular level, providing insights into their potential as therapeutic agents against pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for L-homoserine lactone and its derivatives in laboratory settings?

this compound (HSL) can be synthesized from L-methionine via one-pot or two-step methods, which are more efficient than traditional three-step approaches . For acylated derivatives like N-(3-oxobutanoyl)-L-homoserine lactone, acylation of HSL with 3-oxobutyric acid using coupling agents (e.g., DCC/DMAP) in anhydrous solvents under inert conditions is standard . Researchers should optimize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize side reactions and maximize yields.

Q. How can thin-layer chromatography (TLC) be used to detect and characterize acyl-homoserine lactones (AHLs)?

TLC coupled with Agrobacterium tumefaciens-based bioassays enables sensitive detection of AHLs. Separated compounds are overlaid with agar containing the reporter strain, which produces β-galactosidase in response to AHLs, visualized via X-Gal . Mobility patterns (e.g., Rf values) distinguish 3-oxo-, 3-hydroxy-, and unsubstituted AHLs. For example, N-(3-oxohexanoyl)-L-HSL migrates distinctly from N-butanoyl-L-HSL .

Q. What safety protocols are critical when handling this compound derivatives?

Compounds like N-3-oxo-butyryl-L-HSL require storage in tightly sealed containers at recommended temperatures (e.g., −20°C) to prevent degradation. While no explosive risks are noted, disposal must follow institutional guidelines for hazardous waste, avoiding sewage systems . Personal protective equipment (PPE) such as gloves and lab coats is mandatory, though respiratory protection is generally unnecessary .

Advanced Research Questions

Q. How can affinity chromatography isolate LuxR-type quorum sensing (QS) receptors using L-HSL derivatives?

A functionalized agarose resin with N-acylated L-HSL analogues (e.g., 3-oxo-C12-HSL) binds LuxR-type receptors like QscR from Pseudomonas aeruginosa. After incubating bacterial lysates with the resin, receptors are eluted via competitive displacement (e.g., excess free AHLs) and validated via SDS-PAGE or Western blot . This method is scalable for identifying novel QS receptors in microbial consortia .

Q. What experimental strategies address contradictory data on AHL activity across bacterial species?

Discrepancies in AHL effects (e.g., N-butanoyl-L-HSL activating Pseudomonas aeruginosa but not Rhodococcus erythropolis) may stem from species-specific receptor affinities or enzymatic degradation. Researchers should:

- Perform dose-response assays to quantify receptor activation thresholds (e.g., using lux-reporter strains) .

- Test AHL stability via LC-MS to detect degradation products (e.g., 3-oxo-AHLs reduced to 3-hydroxy derivatives by oxidoreductases) .

- Use genetic knockouts (e.g., lasI mutants) to isolate endogenous QS interference .

Q. How do mass spectrometry techniques elucidate novel long-chain AHLs in environmental samples?

Precursor ion scanning (PIS) and fragmentation analysis identify HSLs with extended acyl chains (e.g., C20-HSLs). For example, 3-hydroxy-C20-HSL in Rhodobacter sulfidophilum was confirmed via high-resolution MS/MS, matching synthetic standards . Data-dependent acquisition (DDA) targeting homoserine lactone ring ions (m/z 102) enhances detection sensitivity in complex matrices .

Q. What mechanisms explain enzymatic inactivation of AHLs in quorum quenching studies?

Rhodococcus erythropolis W2 degrades AHLs via two pathways:

- Oxidoreductase activity : Converts 3-oxo-AHLs (e.g., 3-oxo-C10-HSL) to 3-hydroxy derivatives, reducing receptor binding affinity .

- Amidolytic cleavage : Hydrolyzes the amide bond, releasing homoserine lactone and fatty acids, detected via dansyl chloride derivatization . Enzyme specificity varies; for instance, 3-oxo-AHLs are preferentially degraded over unsubstituted analogs .

Q. Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via NMR or LC-MS to detect intermediates (e.g., lactonization efficiency) .

- Bioassay Validation : Include negative controls (e.g., AHL-free solvent) and positive controls (e.g., synthetic 3O-C12-HSL) in QS reporter assays .

- Data Reprodubility : Replicate experiments across bacterial strains and growth phases (e.g., late-log vs. stationary phase) to account for population-density effects .

Propriétés

IUPAC Name |

(3S)-3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.